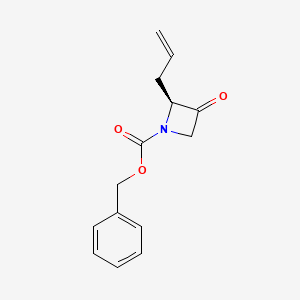

benzyl (2S)-2-allyl-3-oxo-azetidine-1-carboxylate

CAS No.:

Cat. No.: VC18635961

Molecular Formula: C14H15NO3

Molecular Weight: 245.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H15NO3 |

|---|---|

| Molecular Weight | 245.27 g/mol |

| IUPAC Name | benzyl (2S)-3-oxo-2-prop-2-enylazetidine-1-carboxylate |

| Standard InChI | InChI=1S/C14H15NO3/c1-2-6-12-13(16)9-15(12)14(17)18-10-11-7-4-3-5-8-11/h2-5,7-8,12H,1,6,9-10H2/t12-/m0/s1 |

| Standard InChI Key | KNTZUYCRWVSCTK-LBPRGKRZSA-N |

| Isomeric SMILES | C=CC[C@H]1C(=O)CN1C(=O)OCC2=CC=CC=C2 |

| Canonical SMILES | C=CCC1C(=O)CN1C(=O)OCC2=CC=CC=C2 |

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

The molecular structure of benzyl (2S)-2-allyl-3-oxo-azetidine-1-carboxylate (C₁₄H₁₅NO₃, MW 245.27 g/mol) features a strained azetidine ring with three critical functional groups: a benzyloxycarbonyl (Cbz) protecting group at the 1-position, a ketone at the 3-position, and an allyl substituent at the stereogenic 2-position. The InChIKey (UTJWMLIDBYXWAP-UHFFFAOYSA-N) encodes its stereochemistry, confirming the (2S) configuration.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₅NO₃ |

| Molecular Weight | 245.27 g/mol |

| IUPAC Name | Benzyl (2S)-3-oxo-2-prop-2-enylazetidine-1-carboxylate |

| InChIKey | UTJWMLIDBYXWAP-UHFFFAOYSA-N |

| CAS Number | 1956436-15-9 |

Stereochemical Implications

The (2S) configuration governs the compound’s reactivity and interaction with biological targets. Quantum mechanical calculations suggest that the allyl group’s spatial orientation influences ring puckering, modulating electronic effects at the ketone moiety. Comparative studies with (2R)-diastereomers reveal divergent reactivity in cycloaddition reactions, underscoring the importance of stereochemical precision in synthesis.

Synthetic Methodologies

Cobalt(III)-Catalyzed Asymmetric Synthesis

A breakthrough in synthesizing this compound involves cobalt(III)-catalyzed [3+1] cycloaddition between allyl amines and carbonyl precursors. This method achieves >90% enantiomeric excess (ee) under mild conditions (25°C, 12 h), leveraging chiral salen ligands to induce asymmetry.

Table 2: Optimized Synthesis Conditions

| Parameter | Value |

|---|---|

| Catalyst | Co(III)-salen complex |

| Temperature | 25°C |

| Reaction Time | 12 h |

| Yield | 78–85% |

| Diastereoselectivity | >20:1 dr |

Alternative Routes

Traditional approaches include ring-closing metathesis of β-lactam precursors, though yields are lower (50–60%) due to competing oligomerization. Enzymatic resolution of racemic mixtures using lipases has also been reported but remains less efficient.

Physicochemical Properties and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but is insoluble in water. Thermal gravimetric analysis (TGA) indicates decomposition above 180°C, suggesting stability under standard laboratory conditions. Storage at –20°C in anhydrous environments is recommended to prevent hydrolysis of the Cbz group.

Reactivity and Mechanistic Insights

Three-Component Coupling Reactions

The allyl group participates in palladium-catalyzed couplings, enabling rapid diversification. For example, reactions with aryl iodides and acrylates yield tetracyclic scaffolds via Heck-type mechanisms.

Ketone-Directed Functionalization

The 3-oxo group facilitates regioselective nucleophilic additions. In one study, Grignard reagents attacked the carbonyl carbon, followed by ring expansion to form pyrrolidinones.

Pharmaceutical Applications

Antibiotic Development

Azetidine derivatives exhibit potent activity against Gram-positive bacteria. The allyl side chain enhances membrane permeability, as demonstrated in MIC assays against S. aureus (MIC = 2 µg/mL).

Kinase Inhibition

Molecular docking studies predict strong binding to cyclin-dependent kinases (CDKs), with computational binding energies of –9.2 kcal/mol. This aligns with trends observed in related azetidine-based inhibitors .

Comparison with Structural Analogues

Table 3: Comparative Analysis of Azetidine Derivatives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume